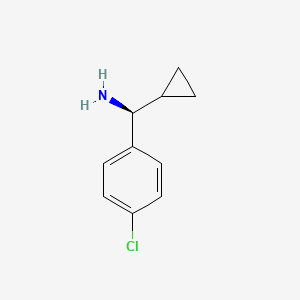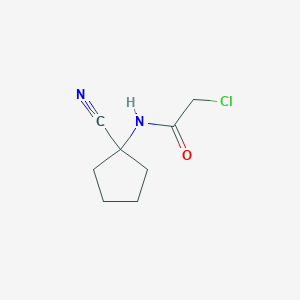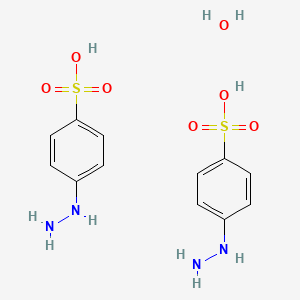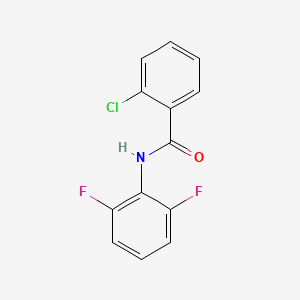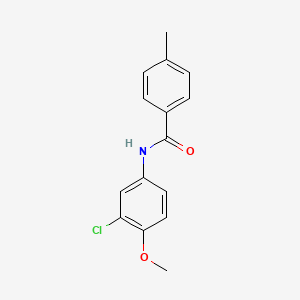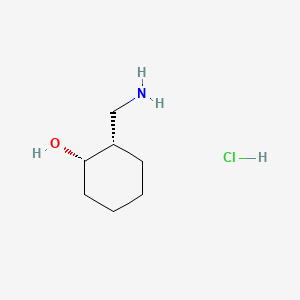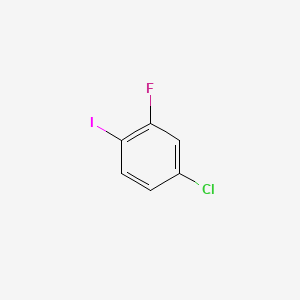
4-Chloro-2-fluoroiodobenzene
Overview
Description
4-Chloro-2-fluoroiodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and iodine atoms. This compound is known for its versatility in various chemical reactions and is used as a building block in organic synthesis.
Mechanism of Action
Target of Action
It is known that halogenated benzene derivatives can interact with various biological targets depending on their specific structures .
Mode of Action
It is known to be a versatile building block in radiochemistry and is used in various transition metal-mediated c-c and c-n cross-coupling reactions . This suggests that it may interact with its targets through these reactions.
Biochemical Pathways
Halogenated benzene derivatives can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that halogenated benzene derivatives can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that halogenated benzene derivatives can have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of halogenated benzene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroiodobenzene can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, 2-iodo-5-chlorofluorobenzene can be prepared from aniline . Another method involves the use of diazonium salts, where potassium iodide is added to the resultant phenyldiazonium chloride, causing nitrogen gas to evolve .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale halogenation reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Grignard Reagents: this compound reacts readily with magnesium to form Grignard reagents.
Palladium Catalysts: It is often used in cross-coupling reactions with palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with palladium catalysts can yield various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-fluoroiodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology and Medicine: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-iodobenzene: Similar in structure but with different substitution patterns.
4-Fluoroiodobenzene: Lacks the chlorine atom, making it less versatile in certain reactions.
3-Chloro-4-fluoroiodobenzene: Another isomer with different substitution positions.
Uniqueness: 4-Chloro-2-fluoroiodobenzene is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFBOIFYXJIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987367 | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-79-1 | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


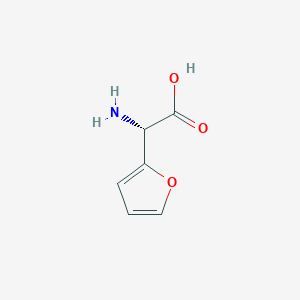

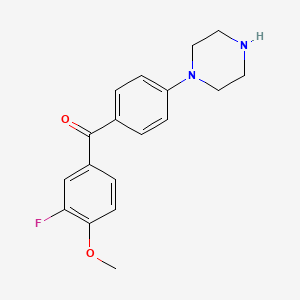
![1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine](/img/structure/B1635553.png)
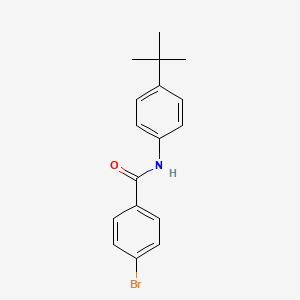
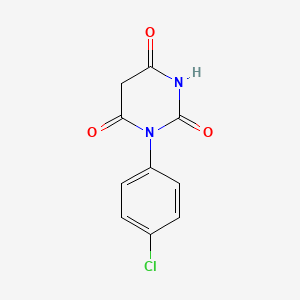
![2-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B1635568.png)
